12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a complex organic compound that features a unique combination of a tetrazole ring and a tricyclic structure
Preparation Methods
The synthesis of 12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment to the tricyclic core. Common synthetic routes include:
Formation of Tetrazole Ring: This can be achieved through [3+2] cycloaddition reactions involving azides and nitriles.
Attachment to Tricyclic Core: The tetrazole ring is then attached to the tricyclic core through nucleophilic substitution reactions.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its stability and electronic properties make it useful in the development of advanced materials, such as conductive polymers or catalysts.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes.
Mechanism of Action
The mechanism of action of 12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes or receptors in a similar manner . The compound’s unique structure also enables it to interact with multiple pathways, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene include other tetrazole-containing molecules and tricyclic compounds. Some examples are:
5-Phenyl-1H-tetrazole: A simpler tetrazole derivative with similar bioisosteric properties.
Tricyclic Antidepressants: Compounds like imipramine, which share a similar tricyclic core but lack the tetrazole ring.
The uniqueness of this compound lies in its combination of a tetrazole ring with a tricyclic structure, providing a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C16H12N6S2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
12-(1-phenyltetrazol-5-yl)sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C16H12N6S2/c1-2-5-10(6-3-1)22-16(19-20-21-22)24-15-13-11-7-4-8-12(11)23-14(13)17-9-18-15/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
PQAYZKKNKCLQBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.